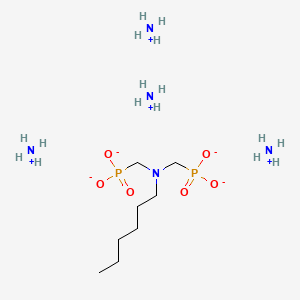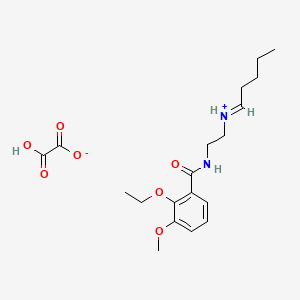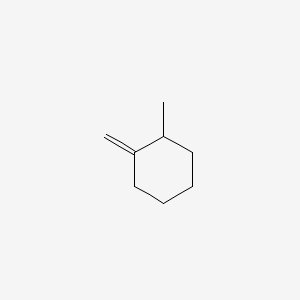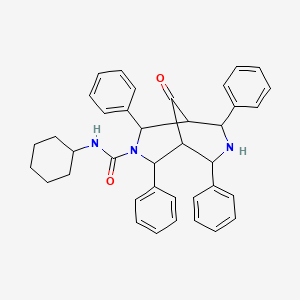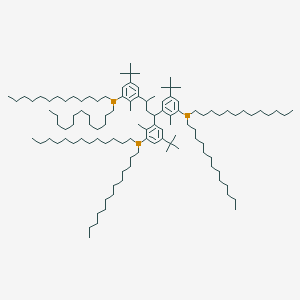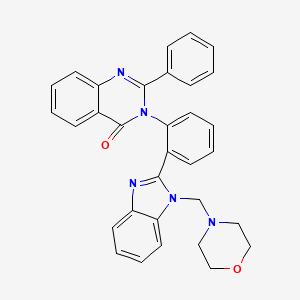
Ammonium tellurite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium tellurite is a chemical compound with the formula (NH₄)₂TeO₃. It is a salt derived from tellurite acid and is known for its applications in various scientific fields. Tellurium, the central element in this compound, is a rare metalloid with properties that lie between metals and nonmetals. It is part of the chalcogen family, which also includes oxygen, sulfur, and selenium .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium tellurite can be synthesized through the reaction of tellurium dioxide (TeO₂) with ammonium hydroxide (NH₄OH). The reaction typically occurs under controlled conditions to ensure the formation of the desired product: [ \text{TeO}_2 + 2 \text{NH}_4\text{OH} \rightarrow (\text{NH}_4)_2\text{TeO}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound involves similar chemical reactions but on a larger scale. The process requires precise control of temperature, concentration, and reaction time to achieve high purity and yield. The use of advanced equipment and techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Ammonium tellurite undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to ammonium tellurate using strong oxidizing agents such as nitric acid. [ (\text{NH}_4)_2\text{TeO}_3 + 2 \text{HNO}_3 \rightarrow (\text{NH}_4)_2\text{TeO}_4 + 2 \text{NO}_2 + \text{H}_2\text{O} ]
Reduction: It can be reduced to elemental tellurium using reducing agents like hydrogen gas or electrolysis. [ (\text{NH}_4)_2\text{TeO}_3 + 4 \text{H}_2 \rightarrow \text{Te} + 2 \text{NH}_4\text{OH} + 3 \text{H}_2\text{O} ]
Major Products Formed: The major products formed from these reactions include ammonium tellurate, elemental tellurium, and various by-products depending on the specific reaction conditions .
Scientific Research Applications
Ammonium tellurite has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Mechanism of Action
The mechanism of action of ammonium tellurite involves its interaction with cellular components, leading to oxidative stress and disruption of cellular processes. The compound generates reactive oxygen species (ROS), which can damage cellular structures and interfere with metabolic pathways. This oxidative stress is a key factor in its antimicrobial properties .
Comparison with Similar Compounds
Ammonium tellurite can be compared with other tellurium compounds such as ammonium tellurate, tellurium dioxide, and elemental tellurium. While all these compounds contain tellurium, they differ in their chemical properties, reactivity, and applications:
Ammonium Tellurate: More oxidized form, used in different oxidation states.
Tellurium Dioxide: Used as a precursor in various chemical reactions.
Elemental Tellurium: Used in electronics and metallurgy.
Each compound has unique properties that make it suitable for specific applications, highlighting the versatility of tellurium chemistry.
Properties
Molecular Formula |
H8N2O3Te |
|---|---|
Molecular Weight |
211.7 g/mol |
IUPAC Name |
azane;tellurous acid |
InChI |
InChI=1S/2H3N.H2O3Te/c;;1-4(2)3/h2*1H3;(H2,1,2,3) |
InChI Key |
GAGXPIXDGRGRSX-UHFFFAOYSA-N |
Canonical SMILES |
N.N.O[Te](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-[(8-methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-n-methyl-n-[(1-phenyl-1h-pyrazol-4-yl)methyl]-](/img/structure/B13784037.png)
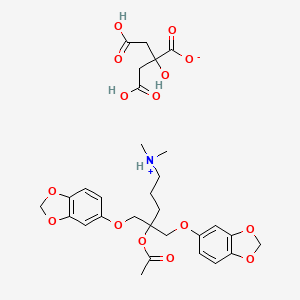
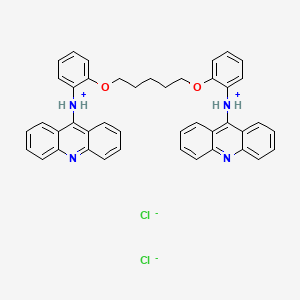
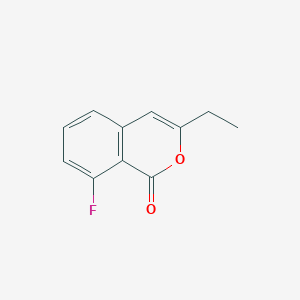

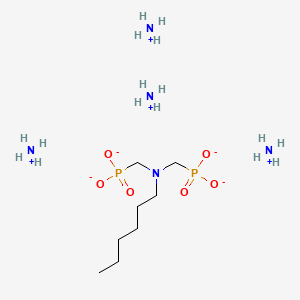
![2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B13784072.png)
